4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a morpholine ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves the cyclization of hydrazides with carbon dioxide to form the oxadiazole ring . The process often requires the use of strong reagents such as concentrated sulfuric acid or phosphorus oxychloride (POCl3) . The morpholine and piperidine rings are introduced through subsequent reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of environmentally benign reagents and solvents is preferred to minimize the environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, morpholine ring, or piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against cholinesterases.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing substrate access . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing neural transmission.
Comparison with Similar Compounds
Similar Compounds
3-(4-(4-(1,3,4-Oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole: Another oxadiazole derivative with potential anticancer activity.
1-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl-1H-1,2,4-triazole-3-carboxylic acid: Known for its antibacterial properties.
Uniqueness
4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c18-13(17-4-2-1-3-5-17)11-8-16(6-7-19-11)9-12-15-14-10-20-12/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBQADRUYYQNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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